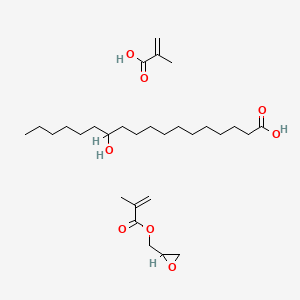
12-Hydroxyoctadecanoic acid;2-methylprop-2-enoic acid;oxiran-2-ylmethyl 2-methylprop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octadecanoic acid, 12-hydroxy-, polymer with 2-methyl-2-propenoic acid and oxiranylmethyl 2-methyl-2-propenoate is a complex polymeric compound. It is known for its unique structural properties and diverse applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its polymeric nature, which involves the combination of octadecanoic acid, 12-hydroxy-, with 2-methyl-2-propenoic acid and oxiranylmethyl 2-methyl-2-propenoate.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of octadecanoic acid, 12-hydroxy-, polymer with 2-methyl-2-propenoic acid and oxiranylmethyl 2-methyl-2-propenoate involves several key steps:
Polymerization: The polymerization process typically involves the reaction of octadecanoic acid, 12-hydroxy-, with 2-methyl-2-propenoic acid and oxiranylmethyl 2-methyl-2-propenoate. This reaction is often carried out under controlled conditions to ensure the formation of the desired polymeric structure.
Catalysts and Solvents: Common catalysts used in this process include organic peroxides and azo compounds. Solvents such as toluene or xylene may be used to facilitate the reaction.
Temperature and Pressure: The reaction is usually conducted at elevated temperatures (around 60-80°C) and under atmospheric pressure.
Industrial Production Methods
In an industrial setting, the production of this polymer involves large-scale polymerization reactors. The process is optimized for efficiency and yield, with continuous monitoring of reaction parameters to ensure consistent product quality. The use of automated systems and advanced control technologies helps in maintaining the desired reaction conditions.
化学反応の分析
Types of Reactions
Octadecanoic acid, 12-hydroxy-, polymer with 2-methyl-2-propenoic acid and oxiranylmethyl 2-methyl-2-propenoate undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the polymer into reduced forms with different properties.
Substitution: Substitution reactions involve the replacement of specific functional groups within the polymer structure.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce deoxygenated forms of the polymer.
科学的研究の応用
Octadecanoic acid, 12-hydroxy-, polymer with 2-methyl-2-propenoic acid and oxiranylmethyl 2-methyl-2-propenoate has a wide range of scientific research applications:
Chemistry: In chemistry, this polymer is used as a precursor for the synthesis of various advanced materials. Its unique properties make it suitable for creating specialized coatings and adhesives.
Biology: In biological research, the polymer is utilized for developing biocompatible materials and drug delivery systems.
Medicine: In the medical field, it is explored for its potential in creating medical implants and prosthetics due to its biocompatibility and mechanical strength.
Industry: Industrial applications include its use in the production of high-performance plastics, resins, and elastomers.
作用機序
The mechanism of action of octadecanoic acid, 12-hydroxy-, polymer with 2-methyl-2-propenoic acid and oxiranylmethyl 2-methyl-2-propenoate involves its interaction with various molecular targets and pathways:
Molecular Targets: The polymer interacts with specific proteins and enzymes, influencing their activity and function.
Pathways Involved: It can modulate signaling pathways related to cell adhesion, proliferation, and differentiation. The polymer’s structure allows it to form stable complexes with biological molecules, enhancing its effectiveness in various applications.
類似化合物との比較
Similar Compounds
Octadecanoic acid, 12-hydroxy-, polymer with butyl 2-methyl-2-propenoate: This compound has similar polymeric properties but differs in the alkyl chain length and functional groups.
Octadecanoic acid, 12-hydroxy-, polymer with ethenylbenzene: This polymer includes aromatic groups, providing different mechanical and chemical properties.
Octadecanoic acid, 12-hydroxy-, polymer with 2-ethylhexyl 2-propenoate: The presence of 2-ethylhexyl groups imparts flexibility and lower glass transition temperature.
Uniqueness
Octadecanoic acid, 12-hydroxy-, polymer with 2-methyl-2-propenoic acid and oxiranylmethyl 2-methyl-2-propenoate stands out due to its unique combination of hydroxyl, carboxyl, and epoxy groups. This combination provides a balance of rigidity and flexibility, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions and form stable complexes with biological molecules further enhances its versatility.
特性
CAS番号 |
63087-22-9 |
|---|---|
分子式 |
C29H52O8 |
分子量 |
528.7 g/mol |
IUPAC名 |
12-hydroxyoctadecanoic acid;2-methylprop-2-enoic acid;oxiran-2-ylmethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C18H36O3.C7H10O3.C4H6O2/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;1-5(2)7(8)10-4-6-3-9-6;1-3(2)4(5)6/h17,19H,2-16H2,1H3,(H,20,21);6H,1,3-4H2,2H3;1H2,2H3,(H,5,6) |
InChIキー |
GZBJUSGFUYWHTF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(CCCCCCCCCCC(=O)O)O.CC(=C)C(=O)O.CC(=C)C(=O)OCC1CO1 |
関連するCAS |
63087-22-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzoyl chloride, 4-[(2S)-2-methylbutyl]-](/img/structure/B14512840.png)
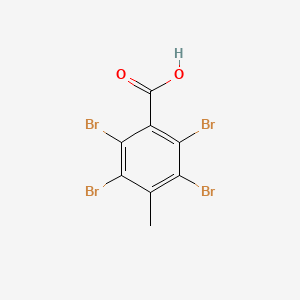

![Ethanone, 1-[3,4,6-trimethoxy-2-(1-methylethoxy)phenyl]-](/img/structure/B14512861.png)
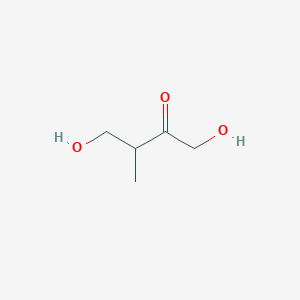
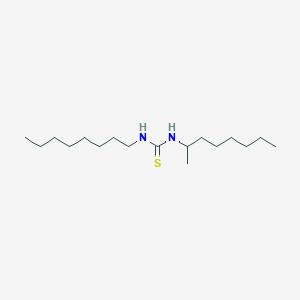
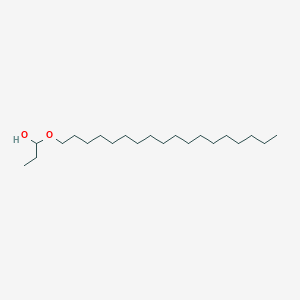
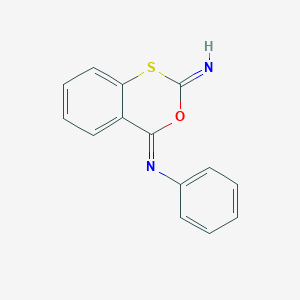

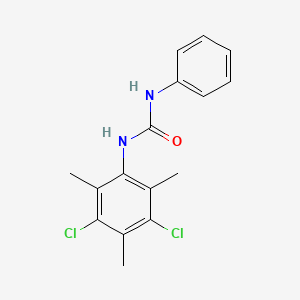
![4-[Bis(2-hydroxyethyl)amino]but-2-yn-1-yl butanoate](/img/structure/B14512899.png)
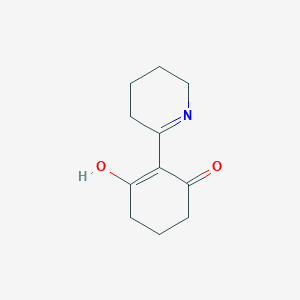
methanone](/img/structure/B14512909.png)
